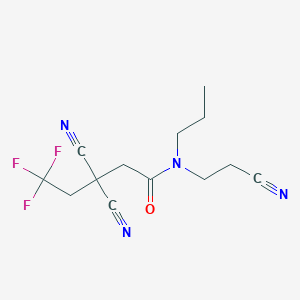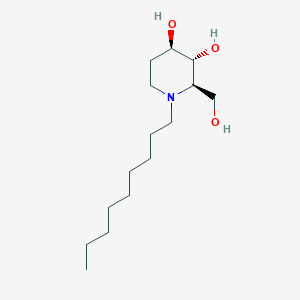
(2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol is a complex organic compound with a unique structure that includes a piperidine ring substituted with hydroxymethyl and nonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol typically involves multiple steps, starting from readily available precursors. One common approach is to use a piperidine derivative as the starting material, which undergoes a series of reactions including alkylation, hydroxylation, and reduction to introduce the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
(2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with hydroxyl and alkyl substitutions. Examples include:
- (2R,3R,4R)-2-(hydroxymethyl)-1-octylpiperidine-3,4-diol
- (2R,3R,4R)-2-(hydroxymethyl)-1-decylpiperidine-3,4-diol
Uniqueness
What sets (2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol apart is its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
921199-25-9 |
|---|---|
Molecular Formula |
C15H31NO3 |
Molecular Weight |
273.41 g/mol |
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)-1-nonylpiperidine-3,4-diol |
InChI |
InChI=1S/C15H31NO3/c1-2-3-4-5-6-7-8-10-16-11-9-14(18)15(19)13(16)12-17/h13-15,17-19H,2-12H2,1H3/t13-,14-,15-/m1/s1 |
InChI Key |
BSFYPQCTWWSOLY-RBSFLKMASA-N |
Isomeric SMILES |
CCCCCCCCCN1CC[C@H]([C@@H]([C@H]1CO)O)O |
Canonical SMILES |
CCCCCCCCCN1CCC(C(C1CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


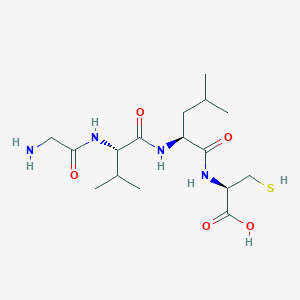
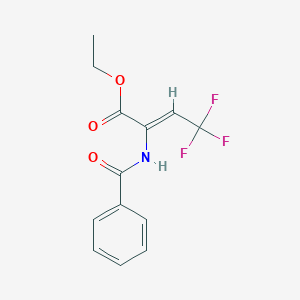
![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
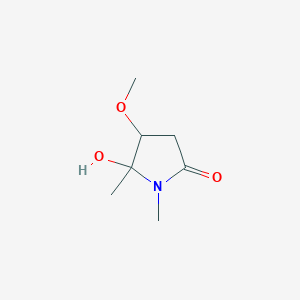
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)
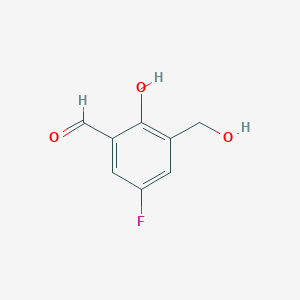
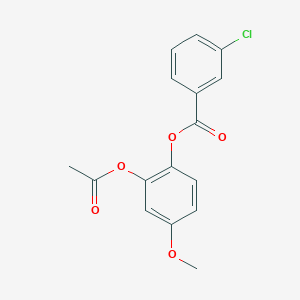
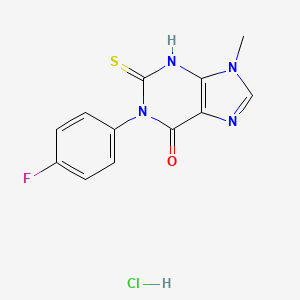
![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)
![5-[(4-Acetylphenyl)methylidene]-4,4-dimethyl-1,3-dioxolan-2-one](/img/structure/B14182560.png)
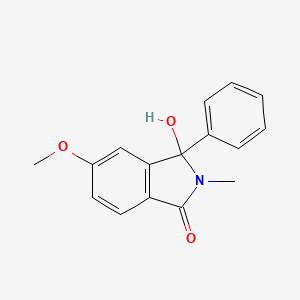
![Bis[4-(4-tert-butylphenoxy)phenyl]ethane-1,2-dione](/img/structure/B14182571.png)
